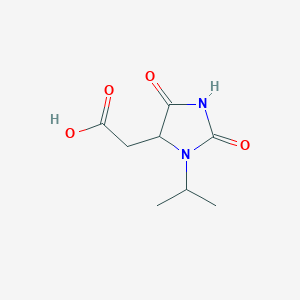

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

Description

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid (CAS: 944898-67-3) is a hydantoin derivative characterized by a five-membered imidazolidine ring with two ketone groups (2,5-dioxo) and an isopropyl substituent at the 3-position. The acetic acid side chain at the 4-position introduces carboxylic acid functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structural framework is shared with other hydantoin-based acids, which are known for their hydrogen-bonding capabilities and conformational flexibility .

Properties

IUPAC Name |

2-(2,5-dioxo-3-propan-2-ylimidazolidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4(2)10-5(3-6(11)12)7(13)9-8(10)14/h4-5H,3H2,1-2H3,(H,11,12)(H,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXSRLIXGDEGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isopropylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the imidazolidine ring. The final step involves the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives with increased oxygen content.

Reduction: Amine derivatives with reduced nitrogen content.

Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Inhibition of Tumor Growth

A study assessed the compound's effectiveness against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study: Cytokine Inhibition

In a controlled experiment, 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid reduced TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages by up to 50%. This indicates potential applications in treating inflammatory diseases.

Drug Development

Due to its promising biological activities, 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid is being explored as a potential lead compound for drug development in oncology and immunology.

Combination Therapies

The compound may also be beneficial in combination therapies with existing anticancer drugs to enhance efficacy and overcome resistance mechanisms.

Table 1: Biological Activities of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 ~ 20 µM against MCF-7 cells | |

| Anti-inflammatory | 50% reduction in TNF-alpha and IL-6 levels |

Table 2: Potential Therapeutic Applications

| Application Type | Description |

|---|---|

| Cancer Therapy | Development of new anticancer agents |

| Inflammatory Diseases | Treatment options for chronic inflammation |

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 2,5-dioxoimidazolidin-4-yl acetic acid derivatives. Key structural variations among analogues include:

- Alkyl Substituents: 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid (CAS: 723-09-1): Features dipropyl groups at the 4-position, increasing hydrophobicity (density: 1.167 g/cm³) compared to the isopropyl variant .

Aromatic Substituents :

- 2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS: 1214842-25-7): A fluorophenyl group introduces electron-withdrawing effects, altering electronic distribution (Molecular Formula: C₁₁H₉FN₂O₄; MW: 252.20) .

- (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS: 62848-47-9): Phenyl substitution enhances π-π stacking interactions, relevant for crystallinity (MW: 246.22) .

Unsubstituted Core :

Physicochemical Properties

Conformational and Electronic Analysis

- Hydantoin-5-acetic acid exhibits 13 conformers due to rotation of the carboxylic acid side chain, with six cis and seven trans configurations. The cis conformation is energetically favored, stabilized by intramolecular hydrogen bonds .

Biological Activity

Overview

2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by research findings and case studies.

- IUPAC Name : 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid

- Molecular Formula : C8H12N2O4

- CAS Number : 16394958

Synthesis

The synthesis of 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the reaction of isopropylamine with maleic anhydride to form an intermediate that cyclizes to yield the final product. The reaction conditions include:

- Temperature : Room temperature

- Solvents : Water or organic solvents such as ethanol

- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key aspects include:

- Molecular Targets : The compound may interact with enzymes and receptors involved in metabolic pathways.

- Pathways Influenced : It is suggested that the compound can modulate signal transduction pathways and influence metabolic processes.

Biological Activity

Research indicates that 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid exhibits various biological activities:

Antiproliferative Effects

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated for its potential as an inhibitor of tubulin polymerization, which is crucial in cancer cell division.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of metalloproteinases (MMPs), particularly MMP12, which is involved in extracellular matrix remodeling and tumor metastasis. Inhibitors targeting MMPs can have therapeutic implications in cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits growth in cancer cell lines | |

| Enzyme Inhibition | Inhibits MMP12 activity | |

| Signal Modulation | Affects metabolic signaling pathways |

Research Insights

- Antiproliferative Activity : A study demonstrated that 2-(3-Isopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid significantly reduced cell viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- MMP Inhibition : Another research effort focused on the compound's ability to inhibit MMP12, revealing that it could reduce invasive capabilities of tumor cells in vitro. This suggests a potential role in preventing metastasis.

- Signal Pathway Interaction : Investigations into the compound's interaction with signaling pathways indicate it may modulate pathways related to inflammation and cellular stress responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.